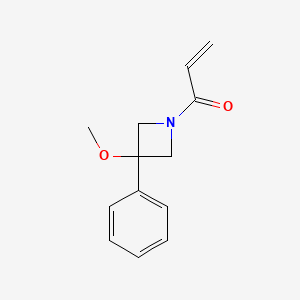
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group, a phenyl group, and a prop-2-en-1-one moiety attached to the azetidine ring.
Méthodes De Préparation
The synthesis of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product. The reaction conditions often include the use of ethanol as a solvent and potassium hydroxide as a base. The reaction is carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields. This approach is advantageous as it reduces reaction times and energy consumption, aligning with green chemistry principles .
Analyse Des Réactions Chimiques
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and varying temperatures depending on the specific reaction.
Applications De Recherche Scientifique
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, blocking their activity and thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one can be compared with other azetidinone derivatives, such as:
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects in cancer cells.
3-allylazetidin-2-one: Exhibits similar biological activities but with different potency and selectivity.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Another derivative with unique chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(3-methoxy-3-phenylazetidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-12(15)14-9-13(10-14,16-2)11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLABXCSBRMHHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
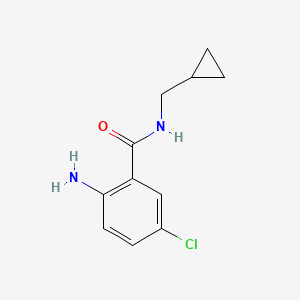
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2434401.png)
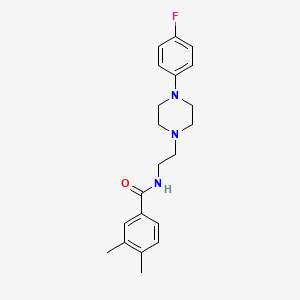
![(E)-methyl 2-((4-(dimethylamino)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2434405.png)
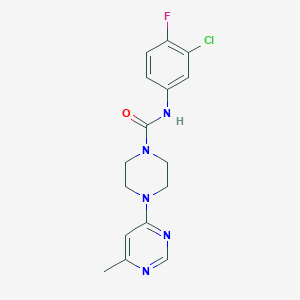
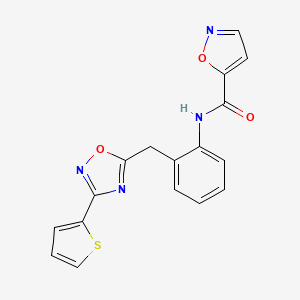
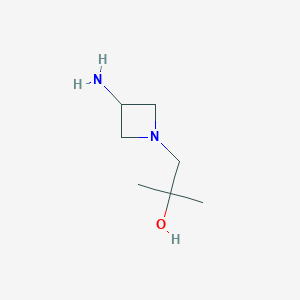

![3-[(3-Methylphenyl)formamido]-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B2434413.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)
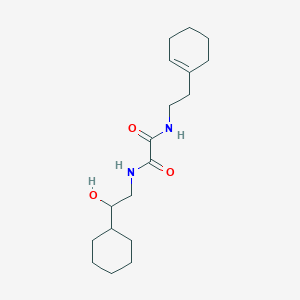
![N-[2-bromo-4-(cyanosulfanyl)phenyl]-2-chloroacetamide](/img/structure/B2434421.png)
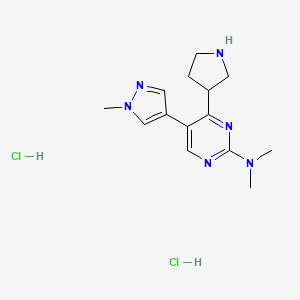
![6-Methoxy-6-(trifluoromethyl)-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2434423.png)
